molecular formula C16H35O3PS B6342906 Diethyl 12-mercaptododecylphosphonate CAS No. 1049677-30-6

Diethyl 12-mercaptododecylphosphonate

Cat. No.: B6342906
CAS No.: 1049677-30-6
M. Wt: 338.5 g/mol
InChI Key: JAVFXEXYSKLPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 12-mercaptododecylphosphonate is an organic compound with the molecular formula C16H35O3PS. It is a clear, colorless to pale yellow liquid with a refractive index of 1.4640-1.4700 at 20°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 12-mercaptododecylphosphonate can be synthesized through a multi-step process involving the reaction of dodecyl bromide with thiourea to form dodecylthiourea, followed by hydrolysis to yield dodecylthiol. The dodecylthiol is then reacted with diethyl phosphite in the presence of a base to produce this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of chromatography for purification is common in both laboratory and industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Diethyl 12-mercaptododecylphosphonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl 12-mercaptododecylphosphonate involves its ability to interact with various molecular targets through its thiol and phosphonate groups. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Dodecylthiol
  • Diethyl dodecylphosphonate

Comparison: Diethyl 12-mercaptododecylphosphonate is unique due to the presence of both thiol and phosphonate groups, which confer distinct chemical reactivity and versatility. Compared to diethyl phosphonate, it has an additional thiol group, enhancing its ability to participate in redox and substitution reactions. Dodecylthiol lacks the phosphonate group, limiting its applications in coordination chemistry and as a ligand .

Properties

IUPAC Name

12-diethoxyphosphoryldodecane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFXEXYSKLPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCS)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the second step, diethyl 12-bromododecylphosphonate (20.01 g; 51.9 mmol) is reacted, under an inert atmosphere, with thiourea (4 g; 51.9 mmol) in 200 ml of water at 100° C. with stirring for 12 hours. After cooling, a solution of sodium hydroxide (2.07 g; 51.9 mmol) in 100 ml of water is added dropwise and the reaction mixture is refluxed for 3 hours. After cooling to room temperature, hydrochloric acid solution (32%) is added dropwise to pH 1. The solution is then stirred for 24 hours. The organic phase is then recovered with 100 ml of CH2Cl2, washed with distilled water, dried over sodium sulfate, filtered and evaporated under reduced pressure. The yellow oil obtained is purified by chromatography on a column of silica gel (eluent: hexane/8% EtOAc) to give 10.8 g (n=38.16 mmol) of diethyl 12-mercaptododecylphosphonate (52% yield).
Quantity
20.01 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.